![molecular formula C9H8N2O B1603830 5-Methoxyquinazoline CAS No. 7556-87-8](/img/structure/B1603830.png)
5-Methoxyquinazoline
Overview
Description
5-Methoxyquinazoline is a compound with the molecular formula C9H8N2O and a molecular weight of 160.17 . It is used for research and development purposes .
Synthesis Analysis
Quinazoline derivatives, including 5-Methoxyquinazoline, have been synthesized for various studies and applications. For instance, a family of quinazoline-based fluorescent nucleoside analogues was synthesized for photophysical studies and applications in probing nucleic acid structure, dynamics, and recognition . Another study discussed the synthesis of quinazolines under transition metal-catalyzed conditions .
Molecular Structure Analysis
The molecular structure of 5-Methoxyquinazoline consists of a benzene ring fused with a pyrimidine ring . The properties of the pyrimidine ring are considerably altered by the presence of a fused benzene ring .
Chemical Reactions Analysis
Quinazoline derivatives have been the subject of numerous studies due to their diverse pharmacological activities. The character of these activities depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .
Scientific Research Applications
Anti-Cancer Applications
Quinazoline derivatives, including 5-Methoxyquinazoline, have been studied for their potential anti-cancer properties . These compounds can interfere with the growth and proliferation of cancer cells, making them potential candidates for cancer treatment.
Anti-Inflammatory Applications
Quinazoline derivatives have also been found to possess anti-inflammatory properties . This means that 5-Methoxyquinazoline could potentially be used in the treatment of conditions characterized by inflammation.
Anti-Bacterial Applications
Research has shown that quinazoline derivatives can exhibit anti-bacterial properties . This suggests that 5-Methoxyquinazoline could be used in the development of new antibiotics.
Analgesic Applications
Quinazoline derivatives have been found to have analgesic (pain-relieving) properties . This indicates that 5-Methoxyquinazoline could potentially be used in pain management.
Anti-Viral Applications
Some quinazoline derivatives have been found to possess anti-viral properties . This suggests that 5-Methoxyquinazoline could potentially be used in the treatment of viral infections.
Anti-Hypertensive Applications
Quinazoline derivatives have been found to have anti-hypertensive properties . This means that 5-Methoxyquinazoline could potentially be used in the treatment of high blood pressure.
Safety and Hazards
In case of inhalation, skin contact, eye contact, or ingestion of 5-Methoxyquinazoline, appropriate first aid measures should be taken, including moving the victim into fresh air, washing off with soap and plenty of water, rinsing with pure water, and consulting a doctor immediately . It is also advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .
Future Directions
Quinazoline derivatives, including 5-Methoxyquinazoline, have shown a wide range of biological activities, making them promising compounds for future drug development . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .
Mechanism of Action
Target of Action
Quinazoline derivatives have been known to interact with various biological targets, including enzymes, receptors, and nucleic acids
Mode of Action
Quinazoline derivatives have been reported to interact with their targets in various ways, such as inhibiting enzyme activity or binding to receptors
Biochemical Pathways
Quinazoline derivatives have been reported to influence various biochemical pathways, but the specific pathways influenced by 5-Methoxyquinazoline remain to be determined .
Pharmacokinetics
It’s worth noting that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Some quinazoline derivatives have been reported to exhibit cytotoxic effects and inhibit biofilm formation
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the activity of a compound . .
properties
IUPAC Name |
5-methoxyquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-12-9-4-2-3-8-7(9)5-10-6-11-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCVTKJXKFSAAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=NC=NC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617814 | |
Record name | 5-Methoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7556-87-8 | |
Record name | 5-Methoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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